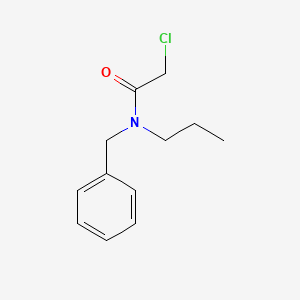

N-benzyl-2-chloro-N-propylacetamide

Description

N-benzyl-2-chloro-N-propylacetamide is a chloroacetamide derivative characterized by a benzyl group attached to the nitrogen atom and a propyl substituent on the adjacent nitrogen. Chloroacetamides are a class of compounds widely studied for their applications in agrochemicals (e.g., herbicides) and pharmaceuticals, where their reactivity and stability are modulated by substituent groups.

Properties

IUPAC Name |

N-benzyl-2-chloro-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOHFRDMJAFPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CC=CC=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-2-chloro-N-propylacetamide has been studied for its potential as a pharmacological agent. Its structural characteristics allow it to function as an intermediate in the synthesis of more complex molecules, which are often explored for therapeutic effects:

- Anticonvulsant Properties : Research indicates that derivatives of N-benzyl-2-chloroacetamide may exhibit anticonvulsant activity, similar to other acetamides used in epilepsy treatments. For instance, di-n-propylacetamide, a related compound, is known for its efficacy as an anti-epileptic agent .

- Anti-inflammatory Effects : Compounds containing the benzyl and chloroacetamide moieties have been investigated for their anti-inflammatory properties. They can inhibit cyclooxygenase enzymes, thus reducing the synthesis of prostaglandins involved in inflammatory responses .

Synthetic Pathways

The synthesis of N-benzyl-2-chloro-N-propylacetamide typically involves reactions between benzylamine and chloroacetyl chloride. This method allows for the efficient production of the compound, which can then be modified to yield various derivatives with enhanced biological activities:

- Reactivity with Aryl Substituents : The compound can react with arylpiperazines to produce 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides, which have shown promise in pharmacological studies .

Biological Evaluations

N-benzyl-2-chloro-N-propylacetamide and its derivatives have been subjected to various biological evaluations:

- Inhibition Studies : Some studies have focused on the inhibition of enzymes such as 15-prostaglandin dehydrogenase (15-PGDH), where compounds similar to N-benzyl-2-chloro-N-propylacetamide demonstrated significant inhibitory effects, potentially leading to increased levels of PGE2 in vivo .

- Tissue Regeneration : In animal models, compounds derived from N-benzyl-2-chloro-N-propylacetamide have been linked to enhanced tissue regeneration processes following injury or surgical procedures .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of N-benzyl-2-chloro-N-propylacetamide in research:

Mechanism of Action

The mechanism by which N-benzyl-2-chloro-N-propylacetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Key Structural Differences

- N-(2-sec-Butylphenyl)-2-chloroacetamide : Features a sec-butyl group on the aromatic ring, which increases steric bulk compared to the benzyl group in the target compound. This may reduce solubility in polar solvents but enhance binding to hydrophobic targets .

- N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide : Incorporates electron-withdrawing groups (bromo, nitro) and a benzyloxy moiety, which could increase electrophilic reactivity and alter applications in synthesis or bioactivity .

Hypothetical Property Comparisons

While specific experimental data (e.g., solubility, toxicity) are unavailable in the provided evidence, structural features suggest the following trends:

| Compound Name | Key Substituents | Potential Properties |

|---|---|---|

| N-benzyl-2-chloro-N-propylacetamide | Benzyl, propyl | Moderate lipophilicity, agrochemical candidate |

| N-(2-sec-Butylphenyl)-2-chloroacetamide | sec-Butyl, chloroacetamide | High steric hindrance, slower degradation |

| 2-chloro-N-[2-(methylpropyl)phenyl]acetamide | Branched alkyl, chloroacetamide | Enhanced metabolic resistance |

| N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide | Benzyloxy, bromo, nitro | High reactivity, pharmaceutical intermediate |

Biological Activity

N-benzyl-2-chloro-N-propylacetamide is an organic compound that has drawn attention for its potential biological activity. This compound, characterized by its unique structural features, is part of a broader class of chloroacetamides known for diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular formula for N-benzyl-2-chloro-N-propylacetamide is C₉H₁₀ClNO. The structure includes a benzyl group, a chloro group, and an acetamide moiety, which contribute to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 185.63 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Toxicity | Harmful if swallowed; causes skin irritation |

Antimicrobial Activity

Research indicates that chloroacetamides, including N-benzyl-2-chloro-N-propylacetamide, exhibit significant antimicrobial properties. A study focused on various N-substituted phenyl-2-chloroacetamides found that compounds with halogenated substituents showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Case Study: Antimicrobial Efficacy

A quantitative structure-activity relationship (QSAR) analysis demonstrated that the position of substituents on the phenyl ring influenced antimicrobial efficacy. Compounds with para-substituted halogens were particularly effective due to their lipophilicity, which facilitates membrane penetration .

The mechanism through which N-benzyl-2-chloro-N-propylacetamide exerts its biological effects likely involves interaction with specific enzymes or receptors. For instance, compounds in this class may inhibit enzymes critical for bacterial metabolism or interfere with cell wall synthesis, leading to bactericidal effects.

Inhibition of Prostaglandin Dehydrogenase

Inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) have been studied for their potential to elevate prostaglandin levels in vivo, impacting inflammatory responses . Although N-benzyl-2-chloro-N-propylacetamide has not been directly tested as a 15-PGDH inhibitor, its structural similarities to known inhibitors suggest it could modulate similar pathways.

Summary of Research Studies

- Antimicrobial Testing : A series of chloroacetamides were tested against various pathogens, confirming that N-benzyl-2-chloro-N-propylacetamide could be effective against both Gram-positive and Gram-negative bacteria .

- QSAR Analysis : The study highlighted the importance of chemical structure in predicting biological activity, reinforcing the need for further exploration of structural modifications to enhance efficacy .

- Toxicity Assessment : Toxicological evaluations indicate that while the compound shows promise in antimicrobial applications, caution is warranted due to its harmful effects upon ingestion and skin contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.